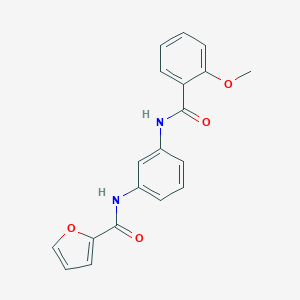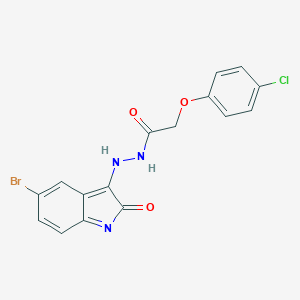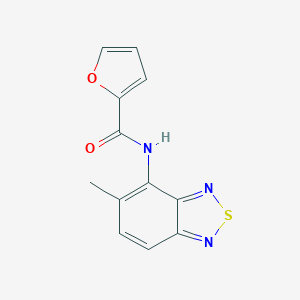
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 in lab experiments is that it is a highly specific inhibitor of EGFR, and does not affect other tyrosine kinases. This allows researchers to study the specific role of EGFR in various cellular processes. However, one limitation of using 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 is that it is a small molecule inhibitor, and may not be suitable for targeting EGFR in tumors that have mutations in the EGFR gene.
Future Directions
There are several future directions for research on 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035. One area of interest is the development of more potent and selective inhibitors of EGFR that can overcome resistance to current EGFR inhibitors. Another area of interest is the use of 2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, there is interest in studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes.
Synthesis Methods
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 can be synthesized through a multi-step process that involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-pyridinemethanol in the presence of a base. The resulting intermediate is then reacted with 4,5-dichloro-2-nitrobenzene to form the final product.
Scientific Research Applications
2,4-dichloro-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 153035 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer and breast cancer.
properties
Molecular Formula |
C13H12Cl2N2O2S |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2,4-dichloro-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-11(14)4-5-12(13(9)15)20(18,19)17-8-10-3-2-6-16-7-10/h2-7,17H,8H2,1H3 |
InChI Key |
RPHDUUVGENXRCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)

![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)








